Faropenem Impurity 13

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

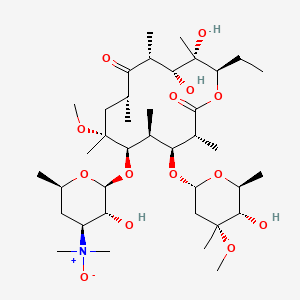

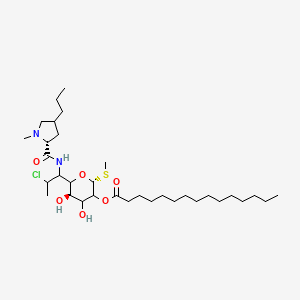

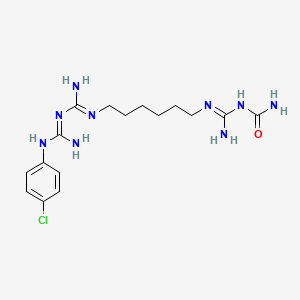

Faropenem Impurity 13 is an impurity of Faropenem . Faropenem is an oral penem, closely related to the carbapenem class that is used for the treatment of bacterial infections . The impurities of Faropenem are useful in pharmaceutical research, product development, quality control (QC), method validation, and stability studies .

科学的研究の応用

Overview of Faropenem and its Impurities

Faropenem, a penem antibiotic, has been extensively studied for its in vitro activity against various pathogens and its efficacy in treating community-acquired infections. The literature addresses the chemical properties, pharmacokinetics, and clinical applications of Faropenem and its medoxomil variant. The impurity profiles of pharmaceutical substances, including Faropenem, are critical for ensuring drug safety, efficacy, and stability. Impurities can arise from various sources, including the manufacturing process, degradation, or interactions with other substances. Understanding and controlling these impurities are essential for regulatory compliance and patient safety (Gettig, Crank, & Philbrick, 2008), (Gettig, Crank, & Philbrick, 2008), (Prathap, Dey, Rao, Sundarrajan, & Hussain, 2013).

Impurity Profiling and Analysis

Impurity profiling is crucial for pharmaceuticals, especially for new drug substances. Techniques like spectroscopic and chromatographic methods are employed for identifying and characterizing impurities in pharmaceuticals. This profiling helps in altering reaction conditions to reduce impurity levels to acceptable standards. Analytical method development and validation play a significant role in drug discovery and development phases, ensuring that impurities are accurately identified and quantified (Deshpande, Bhalerao, & Pabale, 2022), (Prathap, Dey, Rao, Sundarrajan, & Hussain, 2013).

High-Pressure CO2 Impurities and Analytical Challenges

The paper by Pham and Rusli (2016) reviews experimental and modeling developments for depressurization, release, and dispersion of CO2 from high-pressurized pipelines. It highlights the absence of experimental investigation on the impacts of toxic impurities (e.g., H2S, SO2) on the release and dispersion of CO2 mixtures. This research is relevant for understanding the behavior and impact of impurities in high-pressure environments and the challenges in analytical methodology development for trace determination of such impurities (Pham & Rusli, 2016).

Challenges in Impurity Analysis and Control

The review by Elder, Teasdale, and Lipczynski (2008) sheds light on the challenges in analyzing and controlling potential genotoxic impurities (PGIs) in new active pharmaceutical ingredients (APIs), specifically alkyl esters of alkyl and aryl sulfonic acids. This review emphasizes the evolution of analytical methodologies and the significant challenges in developing robust methods capable of trace determination of sulfonate esters (Elder, Teasdale, & Lipczynski, 2008).

特性

CAS番号 |

613670-77-2 |

|---|---|

製品名 |

Faropenem Impurity 13 |

分子式 |

C8H9NO3S |

分子量 |

199.23 |

外観 |

White Solid |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

5-[(2R)-tetrahydro-2-furanyl]- 4-Thiazolecarboxylic acid; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)